

A Comparative Spectroscopic Analysis of Brominated N-Phenylbenzamide Analogs

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Compound of Interest

Compound Name: **C14H12Br3NO**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of brominated N-phenylbenzamide analogs, which are structurally related to the **C14H12Br3NO** framework. The objective is to offer a clear, data-driven comparison of their spectroscopic properties to aid in structural elucidation and characterization in drug discovery and development. This analysis is based on available experimental data from peer-reviewed literature and spectral databases.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for selected brominated N-phenylbenzamide analogs. While a complete dataset for a tribrominated analog of **C14H12Br3NO** is not available in a single source, data for mono- and di-brominated analogs are presented for a comparative overview.

Table 1: ¹H NMR Spectroscopic Data of Brominated N-methylbenzamide Analogs

Compound	Aromatic Protons (ppm)	N-CH ₃ Proton (ppm)
3-bromo-N-methyl-N-phenylbenzamide	6.77 (t, J = 1.8 Hz, 1H), 6.62 (ddd, J = 8.0, 1.9, 1.0 Hz, 1H), 6.52 (td, J = 7.0, 1.6 Hz, 2H), 6.46–6.42 (m, 1H), 6.40 (d, J = 7.8 Hz, 1H), 6.32–6.24 (m, 3H)	2.75 (s, 3H)
N-(2-bromophenyl)-4-iodo-N-methylbenzamide	7.55 (d, J = 7.9 Hz, 1H), 7.50 (d, J = 8.0 Hz, 2H), 7.20 (t, J = 7.7 Hz, 1H), 7.15–7.03 (m, 4H)	3.37 (s, 3H)
3-bromo-N-(2-fluorophenyl)-N-methylbenzamide	7.49 (d, J = 8.1 Hz, 1H), 7.38 (t, J = 7.3 Hz, 1H), 7.29 (d, J = 8.0 Hz, 1H), 7.22–7.13 (m, 2H), 7.06 (t, J = 7.7 Hz, 1H), 6.96 (t, J = 7.5 Hz, 1H), 6.85 (t, J = 9.0 Hz, 1H)	3.41 (s, 3H)
N-(2-bromophenyl)-4-fluoro-N-methylbenzamide	7.59–7.50 (m, 1H), 7.35 (dd, J = 8.6, 5.4 Hz, 2H), 7.18 (d, J = 6.8 Hz, 1H), 7.09 (dd, J = 6.7, 4.1 Hz, 2H), 6.83 (t, J = 8.5 Hz, 2H)	3.37 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data of Brominated N-methylbenzamide Analogs

Compound	Aromatic Carbons (ppm)	N-CH ₃ Carbon (ppm)	Carbonyl Carbon (ppm)
3-bromo-N-methyl-N-phenylbenzamide	143.7, 137.2, 132.0, 131.2, 128.7, 128.6, 126.5, 126.3, 126.3, 121.3	37.8	168.3
N-(2-bromophenyl)-4-iodo-N-methylbenzamide	143.4, 136.9, 135.2, 133.9, 130.6, 129.8, 129.4, 128.7, 122.8, 96.5	37.3	170.1
3-bromo-N-(2-fluorophenyl)-N-methylbenzamide	158.2 (d, JC-F = 249.0 Hz), 157.3, 142.2, 133.5, 131.2 (d, JC-F = 8.2 Hz), 130.2 (d, JC-F = 2.6 Hz), 129.6, 128.5 (d, JC-F = 3.6 Hz), 128.3, 125.0 (d, JC-F = 17.1 Hz), 123.7 (d, JC-F = 3.5 Hz), 123.0, 115.5 (d, JC-F = 21.6 Hz)	36.4	166.7
N-(2-bromophenyl)-4-fluoro-N-methylbenzamide	164.4 (d, JC-F = 251.0 Hz), 143.7, 133.9, 131.8 (d, JC-F = 3.6 Hz), 130.6 (d, JC-F = 5.2 Hz), 130.5, 129.3, 128.7, 122.8, 114.9 (d, JC-F = 22.0 Hz)	37.3	170.0

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of Brominated N-methylbenzamide Analogs

Compound	Molecular Formula	Calculated [M+H] ⁺ (m/z)	Found [M+H] ⁺ (m/z)
3-bromo-N-methyl-N-phenylbenzamide	C ₁₄ H ₁₂ BrNO	290.0102	290.0206
N-(2-bromophenyl)-4-iodo-N-methylbenzamide	C ₁₄ H ₁₁ BrINO	415.9069	415.9142
3-bromo-N-(2-fluorophenyl)-N-methylbenzamide	C ₁₄ H ₁₁ BrFNO	308.0008	308.0085
N-(2-bromophenyl)-4-fluoro-N-methylbenzamide	C ₁₄ H ₁₁ BrFNO	308.0008	308.0081
Benzamide, 2-bromo-N-(4-bromophenyl)-	C ₁₃ H ₉ Br ₂ NO	354.9103	354.9103 (Molecular Ion)[1]

Experimental Protocols

The following sections detail the general methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were typically recorded on Bruker or JEOL spectrometers operating at frequencies ranging from 400 to 700 MHz for ¹H and 100 to 175 MHz for ¹³C.[2] Samples were dissolved in deuterated solvents, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent peaks.[3] Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) was performed using an ESI (Electrospray Ionization) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[2] Samples

were introduced typically via direct infusion or after separation by liquid chromatography. The data is presented as the mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$.

Electron Ionization Mass Spectrometry (EI-MS) data, where available, was obtained from the NIST Mass Spectrometry Data Center.^[1] In this technique, the sample is bombarded with a high-energy electron beam, leading to ionization and fragmentation.

Infrared (IR) Spectroscopy

Although not quantitatively tabulated, Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying key functional groups. Spectra are typically recorded on a spectrometer using KBr pellets or as a thin film. Characteristic absorption bands for amides include the N-H stretch (around 3300 cm^{-1}), the C=O stretch (around 1650 cm^{-1}), and the N-H bend (around 1550 cm^{-1}). The presence and position of bromine atoms can influence the fingerprint region (below 1500 cm^{-1}) of the spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of **C₁₄H₁₂Br₃NO** analogs.

Caption: Workflow for the comparative spectroscopic analysis of **C₁₄H₁₂Br₃NO** analogs.

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